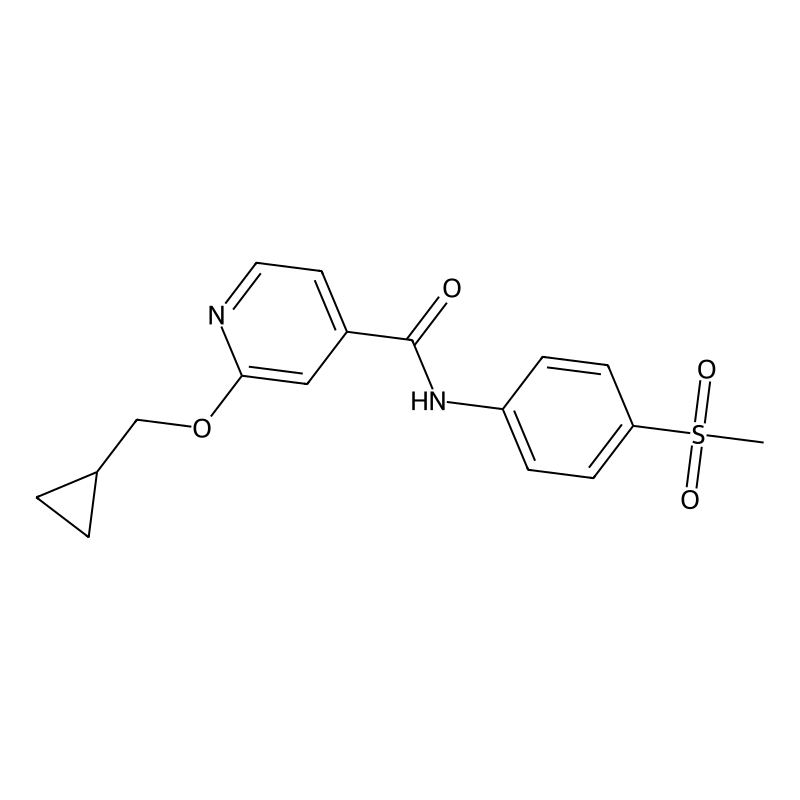2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Medicinal Chemistry
2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide possesses a structural framework that incorporates several functional groups of interest in medicinal chemistry. The presence of an isonicotinamide moiety suggests potential for targeting enzymes or receptors involved in various biological processes []. The cyclopropylmethoxy and methylsulfonyl groups can influence the molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion [].
Enzyme Inhibition
The isonicotinamide scaffold is known to interact with several enzyme classes, including histone deacetylases (HDACs) and protein kinases []. 2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide could be investigated for its ability to inhibit these enzymes, potentially leading to the development of new therapeutic agents for diseases associated with HDAC or protein kinase activity.
Receptor Antagonism or Agonism
The specific binding interactions of 2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide with various receptors are unknown and require further investigation. However, the presence of the isonicotinamide group suggests potential for interaction with G protein-coupled receptors (GPCRs), which are important targets for many medications [].
The compound 2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide is a complex organic molecule that belongs to the class of isonicotinamide derivatives. Its structure features a cyclopropylmethoxy group and a methylsulfonyl group attached to a phenyl ring, which is further connected to an isonicotinamide moiety. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.
The reactivity of 2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide can be attributed to its functional groups:
- Nucleophilic Substitution: The nitrogen atom in the isonicotinamide structure can participate in nucleophilic substitutions, allowing for modifications that can enhance biological activity.
- Sulfonamide Chemistry: The methylsulfonyl group can engage in reactions typical of sulfonamides, such as electrophilic aromatic substitution or reactions with nucleophiles, potentially leading to new derivatives with varied properties.
The synthesis of 2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide typically involves several steps:
- Formation of the Isonicotinamide Core: This can be achieved through the reaction of isonicotinic acid derivatives with amines.
- Introduction of Functional Groups:
- The cyclopropylmethoxy group can be introduced via alkylation reactions using cyclopropylmethanol and appropriate halides.
- The methylsulfonyl group can be added using sulfonation methods involving methylsulfonyl chloride.
- Purification: After synthesis, the compound is usually purified through crystallization or chromatography techniques.
This compound has potential applications in various fields:
- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or inflammatory diseases.
- Chemical Biology: It could be utilized in studies investigating the mechanisms of action of similar compounds in biological systems.
Interaction studies are crucial for understanding how 2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide interacts with biological targets:
- Protein Binding Studies: Investigating how this compound binds to specific proteins can elucidate its mechanism of action.
- Receptor Interaction: Studies may focus on its interaction with receptors involved in inflammation or microbial resistance pathways.
Several compounds share structural similarities with 2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Methylsulfonyl)aniline | Contains a sulfonamide group | Simpler structure, primarily focused on antibacterial activity |
| Isoniazid | An isonicotinamide derivative | Known for its use in tuberculosis treatment |
| 2-(Cyclopropylmethoxy)-isonicotinamide | Lacks the methylsulfonyl group | Focused more on neuroprotective properties |
These comparisons highlight the unique combination of functional groups in 2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide that may confer distinct biological activities compared to its analogs.








